2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound featuring a benzoxazinone core substituted with a bromophenyl group
Scientific Research Applications
2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one has been explored for its potential in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound might undergo suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling mentioned earlier is a key process in many biochemical pathways, particularly those involving carbon–carbon bond formation .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability depending on their chemical structure .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with salicylic acid derivatives under dehydrating conditions to form the benzoxazinone ring.
Industrial Production Methods: Industrial production may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazinone ring to more saturated analogs, typically using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated benzoxazinone analogs.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Lacks the bromine substituent, potentially altering its reactivity and biological activity.
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one: The bromine is positioned differently, which can affect its chemical properties and interactions.
Uniqueness: 2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and potential applications. This positional isomerism can lead to differences in biological activity and chemical behavior, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(3-bromophenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(17)18-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJJOOVEIBZBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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